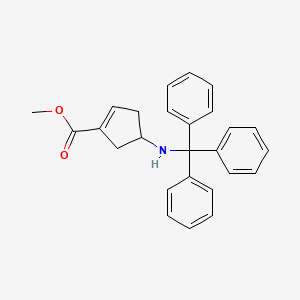
Methyl 4-(tritylamino)cyclopentene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(tritylamino)cyclopentene-1-carboxylate is a complex organic compound with the molecular formula C26H25NO2. It features a cyclopentene ring substituted with a tritylamino group and a methyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(tritylamino)cyclopentene-1-carboxylate typically involves the reaction of cyclopentene derivatives with tritylamine and subsequent esterification. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Types of Reactions:
Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Addition Reactions: The cyclopentene double bond is reactive and can undergo various addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Addition Reactions: Various nucleophiles and electrophiles.
Deprotection: Specific reagents depending on the protecting group used.
Major Products:
Hydrolysis: Carboxylic acid.
Addition Reactions: Various substituted cyclopentene derivatives.
Deprotection: Primary amine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of complex organic molecules and novel materials.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of Methyl 4-(tritylamino)cyclopentene-1-carboxylate involves its interaction with various molecular targets and pathways. The tritylamino group can influence the compound’s reactivity and solubility, while the cyclopentene ring can participate in various chemical reactions. The methyl ester group can be hydrolyzed to yield a carboxylic acid, allowing further modification of the molecule.
Comparación Con Compuestos Similares
Methyl 1-cyclopentene-1-carboxylate: A simpler derivative without the tritylamino group.
Methyl 3-cyclopentenecarboxylate: Another cyclopentene derivative with different substitution patterns.
Ethyl 1-cyclopentene-1-carboxylate: An ethyl ester analog.
Propiedades
IUPAC Name |
methyl 4-(tritylamino)cyclopentene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO2/c1-29-25(28)20-17-18-24(19-20)27-26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-17,24,27H,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYXUIVZWKSQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCC(C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














